molecular formula C4H5N3O3 B1461166 methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate CAS No. 57281-13-7

methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1461166
CAS RN: 57281-13-7
M. Wt: 143.1 g/mol
InChI Key: AGPKBXZPKSLZOJ-UHFFFAOYSA-N
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Description

“Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their wide range of biological activities .


Synthesis Analysis

This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another synthesis method involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” consists of a 1,2,4-triazole ring, which is a five-membered ring structure with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions to form a variety of thiazolyl-pyrazole derivatives . These reactions involve the use of several isothiocyanates and bromoacetyl derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 143.1 .

Scientific Research Applications

Antibacterial Activity

Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate: has been studied for its potential in combating bacterial infections. The compound’s synthesis and its derivatives have shown promising antibacterial properties . This application is particularly significant in the field of medicinal chemistry, where the development of new antibiotics is crucial due to the rising threat of antibiotic-resistant bacteria.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic molecules, which are a large family of biologically active organic intermediates . These heterocycles are covered in several drugs, emphasizing their significant roles in medicinal chemistry.

Development of Antiviral Agents

The triazole ring present in the compound is a common feature in many antiviral agents. As such, Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate can be utilized in the synthesis of compounds with potential antiviral activities .

Anti-Inflammatory and Analgesic Properties

The compound’s structure is conducive to the development of molecules with anti-inflammatory and analgesic properties. This is due to the presence of the 1,2,4-triazole moiety, which is known to confer such biological activities .

Anticancer Research

Research has indicated that triazole derivatives can play a role in anticancer therapy. The compound could be used to synthesize new molecules that might inhibit cancer cell growth or proliferation .

Central Nervous System (CNS) Depressants

Compounds containing the 1,2,4-triazole ring system have been associated with CNS depressant activity. Therefore, Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate could be a valuable starting material for the development of new CNS depressants .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved documents, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar chemical compounds .

properties

IUPAC Name

methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKBXZPKSLZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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